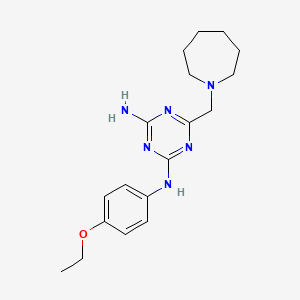![molecular formula C18H22FN5O2S B5557101 4-fluoro-N-[(1-{[(3-methyl-1H-1,2,4-triazol-5-yl)thio]acetyl}piperidin-3-yl)methyl]benzamide](/img/structure/B5557101.png)
4-fluoro-N-[(1-{[(3-methyl-1H-1,2,4-triazol-5-yl)thio]acetyl}piperidin-3-yl)methyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds similar to 4-fluoro-N-[(1-{[(3-methyl-1H-1,2,4-triazol-5-yl)thio]acetyl}piperidin-3-yl)methyl]benzamide often involves complex reactions that include the formation of piperidine derivatives, which are crucial intermediates in the production of various pharmaceuticals and biological compounds. A study by Sugimoto et al. (1990) on piperidine derivatives highlights the importance of substituting the benzamide with bulky moieties to enhance activity, which could be relevant in synthesizing the mentioned compound. Additionally, Moreno-Fuquen et al. (2019) demonstrated a catalyst- and solvent-free synthesis approach for similar compounds, suggesting potential methodologies for efficient synthesis of 4-fluoro-N-[(1-{[(3-methyl-1H-1,2,4-triazol-5-yl)thio]acetyl}piperidin-3-yl)methyl]benzamide (Moreno-Fuquen et al., 2019).
Molecular Structure Analysis
Molecular structure analysis of compounds like 4-fluoro-N-[(1-{[(3-methyl-1H-1,2,4-triazol-5-yl)thio]acetyl}piperidin-3-yl)methyl]benzamide often employs techniques such as X-ray crystallography, NMR, and IR spectroscopy to determine the configuration and conformation of the molecule. Deng et al. (2013) provided an example of this analysis through their work on a closely related benzamide compound, highlighting the utility of these techniques in understanding compound structures (Deng et al., 2013).
Chemical Reactions and Properties
The chemical reactivity and properties of 4-fluoro-N-[(1-{[(3-methyl-1H-1,2,4-triazol-5-yl)thio]acetyl}piperidin-3-yl)methyl]benzamide can be inferred from studies on similar compounds. For instance, Meiresonne et al. (2015) explored the nucleophilic vinylic substitution reactions of fluoro-enamides, providing insights into potential reactions that our compound of interest could undergo (Meiresonne et al., 2015).
Physical Properties Analysis
The physical properties of such a compound, including solubility, melting point, and stability, are critical for its handling and application in various fields. Studies on similar compounds, such as the work by Rao et al. (2019) on nickel ferrite nanoparticle-catalyzed synthesis, provide a foundation for understanding how structural variations can influence these properties (Rao et al., 2019).
Chemical Properties Analysis
The chemical properties, including reactivity towards other compounds, stability under various conditions, and potential for undergoing specific reactions, are essential for the application of 4-fluoro-N-[(1-{[(3-methyl-1H-1,2,4-triazol-5-yl)thio]acetyl}piperidin-3-yl)methyl]benzamide. Gawell's (2003) synthesis of a δ opioid receptor agonist provides insight into the chemical properties and reactivity of similar compounds, which could be extrapolated to understand the chemical behavior of our compound of interest (Gawell, 2003).
科学的研究の応用
Oncology
Compounds structurally related to "4-fluoro-N-[(1-{[(3-methyl-1H-1,2,4-triazol-5-yl)thio]acetyl}piperidin-3-yl)methyl]benzamide" have been studied for their potential as antineoplastic agents. For example, Flumatinib, a tyrosine kinase inhibitor, is under investigation for its effectiveness in treating chronic myelogenous leukemia (CML). The metabolism of Flumatinib in CML patients reveals insights into the drug's metabolic pathways, which are crucial for optimizing its efficacy and safety profile (Gong et al., 2010).
Antimicrobial Resistance
Research on substituted 2-aminobenzothiazoles derivatives, including those with structural similarities to the compound , has shown promise in combating antimicrobial resistance. These compounds have been evaluated for their antimicrobial activity against Methicillin-resistant Staphylococcus aureus (MRSA) and other microbial strains, highlighting their potential in addressing the global health challenge of antibiotic resistance (Anuse et al., 2019).
Neurodegenerative Diseases
The investigation of certain benzamide derivatives, particularly those with fluorine substitutions, has been carried out in the context of Alzheimer's disease. The use of selective serotonin 1A (5-HT1A) molecular imaging probes, structurally related to the compound of interest, in conjunction with positron emission tomography (PET), allows for the quantification of 5-HT1A receptor densities in the brains of Alzheimer's disease patients. This research provides valuable insights into the disease's pathophysiology and potential therapeutic targets (Kepe et al., 2006).
作用機序
Safety and Hazards
将来の方向性
The future research directions for such compounds could involve exploring their potential uses in medicine, particularly as anticancer, antiviral, or antibacterial agents . Additionally, research could be conducted to improve the synthesis methods for these compounds to make them more efficient and environmentally friendly .
特性
IUPAC Name |
4-fluoro-N-[[1-[2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetyl]piperidin-3-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FN5O2S/c1-12-21-18(23-22-12)27-11-16(25)24-8-2-3-13(10-24)9-20-17(26)14-4-6-15(19)7-5-14/h4-7,13H,2-3,8-11H2,1H3,(H,20,26)(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDTHSQOKRJBYJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)SCC(=O)N2CCCC(C2)CNC(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-methyl-N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5557028.png)
![3-{2-[3-(1H-imidazol-2-yl)-1-piperidinyl]-2-oxoethyl}-2,4-imidazolidinedione](/img/structure/B5557035.png)
![2-{2-[3-(2-methoxyphenoxy)-1-azetidinyl]-2-oxoethyl}-1(2H)-phthalazinone](/img/structure/B5557037.png)
![ethyl 2-[(1-benzofuran-2-ylcarbonyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5557045.png)
![2-[(2-chlorobenzyl)thio]-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5557048.png)
![2-{2-[(4-methylphenyl)sulfonyl]carbonohydrazonoyl}phenyl 4-(acetylamino)benzenesulfonate](/img/structure/B5557050.png)
![N-[(3,4-dimethylphenyl)(3-pyridinyl)methyl]-6-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5557051.png)
![1-[(4-chloro-1-methyl-1H-indazol-3-yl)methyl]-8-(6-methyl-3-pyridazinyl)-1,8-diazaspiro[4.5]decane](/img/structure/B5557054.png)

![3-[({2-[4-(dimethylamino)phenyl]ethyl}amino)methyl]-3-piperidinol dihydrochloride](/img/structure/B5557075.png)
![N-[4-(cyanomethyl)phenyl]-7-methoxy-1-benzofuran-2-carboxamide](/img/structure/B5557078.png)


